Sodium pivalate
Overview
Description
Synthesis Analysis
Sodium pivalate can be synthesized through specific chemical processes. Unfortunately, the available literature does not provide detailed information on the synthesis methods for sodium pivalate. Researchers interested in the synthesis of similar compounds often explore various chemical pathways and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of sodium pivalate has been studied using techniques like X-ray diffraction. For instance, Troyanov et al. (2002) investigated the crystal structure of sodium pivalate adduct NaH(Piv)22, revealing a monoclinic system and a distorted octahedral NaO6 coordination environment (Troyanov et al., 2002).
Chemical Reactions and Properties
Sodium pivalate participates in various chemical reactions, indicating its reactivity and utility in different chemical contexts. For example, Zhou et al. (2013) described a nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines, showcasing the reactivity of sodium pivalate in forming complex organic compounds (Zhou et al., 2013).
Physical Properties Analysis
The physical properties of sodium pivalate, such as melting point, boiling point, solubility, and appearance, are crucial for its handling and application in various fields. However, specific details about these properties are not directly available in the current research literature.
Chemical Properties Analysis
Chemical properties like acidity/basicity, stability, and reactivity under different conditions are essential for understanding the behavior of sodium pivalate in various environments. While detailed information on these properties is limited in the current research, studies like that of Lafrance and Fagnou (2006), which explored the use of pivalic acid in palladium-catalyzed reactions, provide insights into the chemical behavior of related compounds (Lafrance & Fagnou, 2006).
Scientific Research Applications
1. Synthesis of Solasodine Pivalate from Diosgenin Pivalate
- Summary of Application: Sodium Pivalate is used in the two-step synthesis of Solasodine Pivalate from Diosgenin Pivalate . Solasodine is a pharmacologically important compound with antiproliferative, neurogenesis, antifungal, and anti-inflammatory activities .
- Methods of Application: The key transformation involves the reaction of diosgenin pivalate with benzyl carbamate (CbzNH 2) promoted by TMSOTf . During the reaction, the F-ring of the spiroketal moiety opens up with a simultaneous introduction of a Cbz-protected amino group in position 26 . A one-pot deprotection of 26-amine with AcBr/BuOH followed by the N-cyclization affords solasodine pivalate .
- Results or Outcomes: The overall yield of solasodine pivalate is 45% .
2. Pivaloylation of Alcohols
- Summary of Application: Sodium Pivalate is used in the pivaloylation of alcohols . This process involves the conversion of an alcohol into a pivalate ester .
- Methods of Application: A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions offers short reaction time, high yields, simple workup, and no need for further purification . Selectivity was observed between primary alcohols vs. secondary alcohols and aliphatic alcohols vs. phenols .
- Results or Outcomes: The process results in the formation of pivalate esters .
3. Acylation of Alcohols with Acid Anhydrides
- Summary of Application: Sodium Pivalate is used in the acylation of alcohols with acid anhydrides . This process involves the conversion of an alcohol into an acylated product .
- Methods of Application: Inexpensive phosphoric acid (H3PO4) catalyzes a safe and simple acylation of alcohols with acid anhydrides . In situ-generated diacylated mixed anhydrides are proposed as the active species - acting as efficient catalytic acyl transfer reagents . A 23 g scale synthesis of an ester was demonstrated .
- Results or Outcomes: The process results in the formation of acylated alcohols .
Safety And Hazards
Future Directions
Research on Sodium pivalate and related compounds is ongoing. For instance, studies have investigated the effects of short-term high-dose administration of Sodium pivalate on cardiac functionality and mitochondrial energy metabolism . Future research may continue to explore the potential applications and effects of Sodium pivalate in various fields.
properties
IUPAC Name |
sodium;2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRDNQOIQZOVQD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75-98-9 (Parent) | |
Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9073252 | |
Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pivalate | |
CAS RN |
1184-88-9 | |
Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2-dimethyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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